molecular formula C42H27N3O6 B11531647 1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11531647
M. Wt: 669.7 g/mol
InChI Key: OZRVFUAQMJSPQZ-UHFFFAOYSA-N
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Description

1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.

    Aromatic Substitution Reactions: These reactions are used to introduce functional groups into the aromatic rings of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Used for controlled synthesis of the compound in large quantities.

    Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Various catalysts may be used to facilitate reactions, such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • 1,3-dioxo-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-4-carboxamide

Uniqueness

1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C42H27N3O6

Molecular Weight

669.7 g/mol

IUPAC Name

N-(3-benzoylphenyl)-2-[3-[(3-benzoylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C42H27N3O6/c46-37(26-10-3-1-4-11-26)28-14-7-17-32(22-28)43-39(48)30-16-9-19-34(24-30)45-41(50)35-21-20-31(25-36(35)42(45)51)40(49)44-33-18-8-15-29(23-33)38(47)27-12-5-2-6-13-27/h1-25H,(H,43,48)(H,44,49)

InChI Key

OZRVFUAQMJSPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)C(=O)C7=CC=CC=C7

Origin of Product

United States

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